molecular formula C24H22N2O7S B12142494 ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12142494
M. Wt: 482.5 g/mol
InChI Key: BVLZGXSJBNUHTJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a variety of functional groups, including a furan ring, a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazole ring: This might involve the reaction of a thioamide with a haloketone under basic conditions.

    Construction of the dioxopyrrolidinyl moiety: This could be achieved through a cyclization reaction involving a diketone and an amine.

    Attachment of the furan ring: This step might involve a condensation reaction between a furan derivative and an aldehyde.

    Final esterification: The final step could involve the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of aromatic rings, heterocycles, and functional groups might make it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: This compound itself.

    This compound: A similar compound with slight modifications in the functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and heterocycles, which might confer unique chemical and biological properties.

Biological Activity

Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. Its intricate structure includes various functional groups that may interact with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's chemical formula is C23H20N2O6SC_{23}H_{20}N_{2}O_{6}S, with a molecular weight of 452.5 g/mol. The IUPAC name reflects its complex structure, which includes a thiazole ring and multiple substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N2O6S
Molecular Weight452.5 g/mol
IUPAC NameThis compound
InChI KeyAZSHYXSFLBGCFO-FBMGVBCBSA-N

The biological activity of the compound is hypothesized to involve its interaction with specific enzymes and receptors within biological pathways. The presence of the thiazole and pyrrolidine moieties suggests potential inhibitory effects on certain enzymes, possibly through competitive inhibition or allosteric modulation.

Potential Targets

  • Enzymes : The compound may target enzymes involved in metabolic pathways or signal transduction.
  • Receptors : It could interact with receptors related to inflammation or cancer pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group and the furan moiety are known to contribute to radical scavenging activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds containing thiazole rings have been documented for their effectiveness against various bacterial strains.

Anticancer Activity

The structural components of the compound indicate potential anticancer activity. Thiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored compounds structurally related to the target compound:

  • Study on Antioxidant Activity :
    • A study conducted by Zhang et al. (2020) demonstrated that thiazole derivatives exhibited significant antioxidant activity in vitro, suggesting similar potential for the compound .
  • Antimicrobial Evaluation :
    • Research by Kumar et al. (2021) evaluated various thiazole derivatives against bacterial pathogens and found promising results, indicating that modifications can enhance antimicrobial efficacy.
  • Anticancer Effects :
    • A study by Lee et al. (2019) reported that certain pyrrolidine-based compounds showed selective cytotoxicity towards cancer cell lines, hinting at the potential of our compound in cancer therapy.

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H22N2O7S/c1-5-32-23(30)21-13(3)25-24(34-21)26-18(14-7-9-15(31-4)10-8-14)17(20(28)22(26)29)19(27)16-11-6-12(2)33-16/h6-11,18,28H,5H2,1-4H3

InChI Key

BVLZGXSJBNUHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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